Home > Products > Screening Compounds P35275 > Glucagon-like Peptide-1 (7-37)
Glucagon-like Peptide-1 (7-37) - 106612-94-6

Glucagon-like Peptide-1 (7-37)

Catalog Number: EVT-271495
CAS Number: 106612-94-6
Molecular Formula: C151H228N40O47
Molecular Weight: 3355.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon-like Peptide-1 (7-37), often abbreviated as GLP-1 (7-37), is a 31-amino acid peptide hormone. [] It is derived from the post-translational processing of proglucagon in intestinal endocrine L cells. [] GLP-1 (7-37) plays a crucial role in glucose homeostasis, primarily by enhancing glucose-dependent insulin secretion from pancreatic β-cells. [] This incretin effect contributes to the regulation of blood glucose levels after a meal. []

Overview

Glucagon-like peptide-1 (7-37) acetate is a significant peptide hormone derived from the proglucagon precursor, primarily synthesized in the intestinal L-cells and pancreatic islet alpha-cells. This compound plays a crucial role in glucose metabolism and appetite regulation, making it a focal point in diabetes research and treatment. The peptide is characterized by its ability to enhance insulin secretion, inhibit glucagon release, and promote satiety, thus contributing to blood glucose control.

Source

Glucagon-like peptide-1 (7-37) acetate is produced through the enzymatic cleavage of proglucagon, which occurs in the intestinal mucosa and pancreatic islets. The specific cleavage generates various forms of glucagon-like peptides, including glucagon-like peptide-1 (1-37), glucagon-like peptide-1 (7-36) amide, and glucagon-like peptide-1 (7-37) acetate. The latter variant has garnered attention due to its prolonged biological activity compared to its counterparts, primarily due to modifications that enhance its stability against enzymatic degradation by dipeptidyl peptidase IV (DPP-4) .

Classification

Glucagon-like peptide-1 (7-37) acetate falls under the category of incretin hormones, which are gut-derived hormones that stimulate insulin secretion in response to food intake. It is classified as a peptide hormone due to its structure consisting of a chain of amino acids. This compound is recognized for its therapeutic potential in managing type 2 diabetes mellitus and obesity by mimicking the physiological effects of endogenous glucagon-like peptide-1 .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 (7-37) acetate can be achieved through various methods, including recombinant DNA technology and semi-synthetic approaches.

  1. Recombinant DNA Technology: This method involves inserting the gene encoding glucagon-like peptide-1 into bacterial or yeast expression systems. The host cells then produce the peptide, which can be harvested and purified.
  2. Semi-Synthetic Methods: These techniques often involve chemical modifications of naturally occurring peptides or fragments. For instance, specific amino acids may be substituted or modified to enhance stability and bioactivity .

Technical Details

The semi-recombinant preparation involves using non-proteogenic amino acids at the N-terminal end of the peptide to improve its pharmacokinetic properties. The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 (7-37) acetate comprises 31 amino acids with a specific sequence that contributes to its biological activity. The structure can be represented as follows:

HAlaGlySerGlyAlaGlyValAlaSerSerAsnValProThrSerLeuGluSerLysGluCysCysCysCysNH2\text{H}-\text{Ala}-\text{Gly}-\text{Ser}-\text{Gly}-\text{Ala}-\text{Gly}-\text{Val}-\text{Ala}-\text{Ser}-\text{Ser}-\text{Asn}-\text{Val}-\text{Pro}-\text{Thr}-\text{Ser}-\text{Leu}-\text{Glu}-\text{Ser}-\text{Lys}-\text{Glu}-\text{Cys}-\text{Cys}-\text{Cys}-\text{Cys}-\ldots -\text{NH}_2

Data

The molecular weight of glucagon-like peptide-1 (7-37) acetate is approximately 3966 Da. Its stability and solubility profile are significantly improved compared to other forms of glucagon-like peptides due to acetylation at the C-terminal end .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 (7-37) acetate undergoes various chemical reactions that are critical for its biological activity:

  1. Enzymatic Hydrolysis: The primary reaction involves hydrolysis by DPP-4, which degrades the peptide into inactive fragments within minutes after secretion.
  2. Acetylation: The addition of an acetyl group enhances the peptide's resistance to enzymatic degradation, thereby prolonging its action in vivo.

Technical Details

The stability imparted by acetylation allows for extended therapeutic effects, making it a valuable candidate for drug development aimed at managing metabolic disorders .

Mechanism of Action

Process

Glucagon-like peptide-1 (7-37) acetate exerts its effects through several mechanisms:

  1. Insulin Secretion: It stimulates pancreatic beta-cells to release insulin in response to elevated blood glucose levels.
  2. Glucagon Inhibition: The peptide inhibits glucagon secretion from alpha-cells, reducing hepatic glucose output.
  3. Gastric Emptying Delay: It slows gastric emptying, contributing to increased satiety.
  4. Central Appetite Regulation: Glucagon-like peptide-1 receptors located in the central nervous system modulate appetite and energy expenditure .

Data

These mechanisms collectively help maintain glucose homeostasis and contribute to weight loss in individuals with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and physiological saline.

Chemical Properties

Relevant analyses indicate that proper storage conditions are essential for maintaining the integrity and activity of glucagon-like peptide-1 (7-37) acetate .

Applications

Scientific Uses

Glucagon-like peptide-1 (7-37) acetate has several important applications:

  1. Diabetes Management: Used as a therapeutic agent for type 2 diabetes mellitus due to its ability to lower blood glucose levels effectively.
  2. Obesity Treatment: Its appetite-suppressing effects make it a candidate for obesity management therapies.
  3. Metabolic Syndrome Research: Ongoing studies explore its potential benefits in treating metabolic syndrome components beyond glucose regulation .
Historical Context and Discovery of GLP-1(7-37)

Evolution from Proglucagon to Active Incretin Hormones

The discovery of glucagon-like peptide-1 (GLP-1) originated from efforts to decode the molecular basis of glucose regulation. Early studies identified glucagon as a hyperglycemic pancreatic hormone, but radioimmunoassays in the 1960s unexpectedly detected "glucagon-like immunoreactivity" in intestinal extracts [2]. This material differed functionally from pancreatic glucagon—it lacked hyperglycemic effects but stimulated insulin release. By the 1980s, molecular cloning of proglucagon cDNA from anglerfish and mammals revealed a 180-amino-acid precursor containing glucagon and two novel sequences: glucagon-like peptide-1 (GLP-1) and GLP-2 [1] [6]. Tissue-specific processing proved critical: pancreatic α-cells cleave proglucagon into glucagon and the inactive Major Proglucagon Fragment (MPGF), while intestinal L-cells generate smaller bioactive peptides, including GLP-1(1-37) [1] [2].

Identification of GLP-1(7-37) as a Biologically Active Fragment

Initial synthetic GLP-1(1-37) showed minimal biological activity, suggesting incorrect cleavage predictions. In 1987, Drucker and colleagues demonstrated that N-terminal truncation yielded highly active forms: GLP-1(7-37) and GLP-1(7-36)amide. Using rodent insulinoma cells, they showed GLP-1(7-37) potently stimulated cAMP production (50 pM–5 nM) and enhanced glucose-dependent insulin secretion, unlike full-length or C-terminally modified variants [1]. Crucially, intestinal L-cells primarily secreted these truncated forms due to differential prohormone convertase (PC1/3) activity [6]. This established GLP-1(7-37) as a core endogenous incretin hormone.

Table 1: Key Proglucagon-Derived Peptides in Pancreas vs. Intestine

TissueProcessing EnzymeMajor Bioactive ProductsFunctional Role
Pancreas (α-cells)PC2Glucagon, MPGFGlycogenolysis, gluconeogenesis
Intestine (L-cells)PC1/3GLP-1(7-37), GLP-1(7-36)amide, GLP-2Incretin effect, mucosal growth

Key Milestones in GLP-1 Research: From Anglerfish cDNA to Human Therapeutics

The GLP-1(7-37) discovery pipeline involved multidisciplinary breakthroughs:

  • 1980–1983: Habener’s group cloned anglerfish proglucagon cDNA, revealing glucagon and one glucagon-like peptide [1].
  • 1984: Mammalian proglucagon genes (rat, human) showed conserved GLP-1 and GLP-2 sequences [1] [6].
  • 1987: Drucker’s cAMP assays identified GLP-1(7-37) as the bioactive core [1].
  • 1990s: Rapid degradation by dipeptidyl peptidase-4 (DPP-4) was characterized, explaining its short half-life (~2 minutes) [6]. This spurred drug development: DPP-4 inhibitors (e.g., sitagliptin) and degradation-resistant GLP-1 receptor agonists (e.g., liraglutide) [9].

Properties

CAS Number

106612-94-6

Product Name

GLP-1(7-37) Acetate

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C151H228N40O47

Molecular Weight

3355.7 g/mol

InChI

InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1

InChI Key

GCYXWQUSHADNBF-AAEALURTSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N

Synonyms

GLP-1 (7-37)
GLP-1(7-37)
GLP-I (7-37)
glucagon-like peptide 1 (7-37)
glucagon-like peptide I (7-37)
glucagon-like-peptide-1 (7-37)
tGLP-1

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.